Dihydrogénophosphate d'isopropyle

Vue d'ensemble

Description

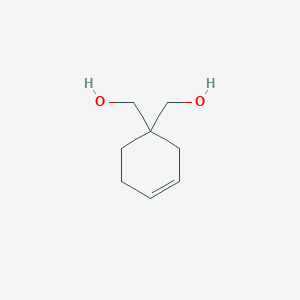

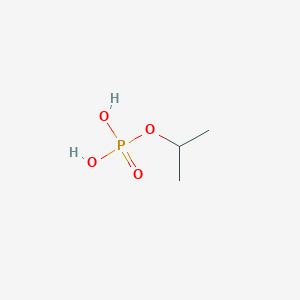

Le phosphorylisopropane est un composé organique appartenant à la classe des phosphates de monoalkyle. Il est caractérisé par un groupe phosphate lié à un groupe isopropyle.

Applications De Recherche Scientifique

Le phosphorylisopropane a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme réactif en synthèse organique et comme précurseur pour la préparation d'autres composés phosphorylés.

Biologie : Le composé est étudié pour son rôle potentiel dans la signalisation cellulaire et les voies métaboliques.

Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, notamment son utilisation comme agent de délivrance de médicaments.

Industrie : Le phosphorylisopropane est utilisé dans la production de produits chimiques et de matériaux spécialisés

Mécanisme d'action

Le mécanisme d'action du phosphorylisopropane implique son interaction avec des cibles moléculaires spécifiques. Il peut agir comme un agent phosphorylant, transférant son groupe phosphate vers d'autres molécules. Ce processus est médié par des enzymes telles que les kinases, qui facilitent le transfert du groupe phosphate vers les molécules cibles, modulant ainsi leur activité .

Mécanisme D'action

Target of Action

Isopropyl dihydrogen phosphate is a monophosphorylated isopropyl alcohol . It has a role as a phosphoantigen . Phosphoantigens are molecules that can be recognized by the immune system, specifically by Vγ9Vδ2 T cells, a unique subset of T cells that respond to certain types of phosphorous-containing compounds .

Mode of Action

As a phosphoantigen, it may interact with the immune system by binding to specific receptors on vγ9vδ2 t cells . This interaction can trigger a cascade of immune responses, including the release of cytokines, which are signaling molecules that modulate the immune response .

Biochemical Pathways

Phosphate compounds play a crucial role in many biological processes, including energy metabolism, signal transduction, and nucleic acid synthesis . Therefore, it’s plausible that isopropyl dihydrogen phosphate could influence these or other phosphate-dependent processes.

Pharmacokinetics

Latanoprost, a related compound, is absorbed through the cornea where the isopropyl ester prodrug is hydrolyzed to the acid form to become biologically active . The active acid of latanoprost reaching the systemic circulation is primarily metabolized by the liver to the 1,2-dinor and 1,2,3,4-tetranor metabolites via fatty acid β-oxidation . The elimination of the acid of latanoprost from human plasma is rapid (t1/2 =17 min) after both intravenous and topical administration . Systemic clearance is approximately 7 mL/min/kg . Following hepatic β-oxidation, the metabolites are mainly eliminated via the kidneys .

Result of Action

As a phosphoantigen, it may stimulate immune responses, including the activation of vγ9vδ2 t cells and the release of cytokines .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le phosphorylisopropane peut être synthétisé par phosphorylation de l'isopropanol. La réaction implique généralement l'utilisation d'agents phosphorylants tels que l'oxychlorure de phosphore (POCl₃) ou le pentachlorure de phosphore (PCl₅) dans des conditions contrôlées. La réaction est réalisée dans une atmosphère inerte pour éviter les réactions secondaires indésirables .

Méthodes de production industrielle

Dans un contexte industriel, la production de phosphorylisopropane implique des procédés de phosphorylation à grande échelle. Ces procédés sont optimisés pour un rendement et une pureté élevés, souvent en utilisant des réacteurs à écoulement continu et des techniques de purification avancées pour garantir la qualité du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le phosphorylisopropane subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des dérivés phosphorylés.

Réduction : Les réactions de réduction peuvent conduire à la formation de phosphates plus simples.

Substitution : Le groupe isopropyle peut être substitué par d'autres groupes alkyle ou aryle dans des conditions spécifiques.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène (H₂O₂) et des agents réducteurs comme l'hydrure de lithium et d'aluminium (LiAlH₄). Les réactions sont généralement réalisées à des températures et des pressions contrôlées pour garantir les résultats souhaités .

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers composés phosphorylés, qui peuvent être utilisés dans différentes applications .

Comparaison Avec Des Composés Similaires

Le phosphorylisopropane peut être comparé à d'autres phosphates de monoalkyle, tels que le phosphate de méthyle et le phosphate d'éthyle. Bien que ces composés partagent un groupe phosphate similaire, la présence de différents groupes alkyle confère des propriétés uniques à chaque composé. Le phosphorylisopropane est unique en raison de son groupe isopropyle, qui influence sa réactivité et ses applications .

Liste des composés similaires

- Phosphate de méthyle

- Phosphate d'éthyle

- Phosphate de propyle

- Phosphate de butyle

Le phosphorylisopropane se distingue par ses caractéristiques structurales spécifiques et son comportement chimique qui en résulte, ce qui en fait un composé précieux dans diverses applications de recherche et industrielles .

Propriétés

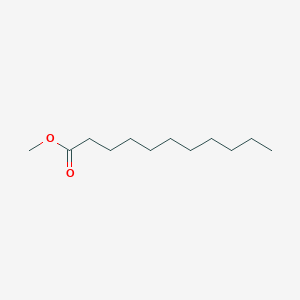

IUPAC Name |

propan-2-yl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O4P/c1-3(2)7-8(4,5)6/h3H,1-2H3,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPPQHRDVPBTVEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9O4P | |

| Record name | ISOPROPYL ACID PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3700 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862720 | |

| Record name | Phosphoric acid, mono(1-methylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isopropyl acid phosphate is a white crystalline solid. It is corrosive to metals and tissue. | |

| Record name | ISOPROPYL ACID PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3700 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1623-24-1, 76483-21-1 | |

| Record name | ISOPROPYL ACID PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3700 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Monoisopropyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1623-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monoisopropyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001623241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, 1-methylethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076483211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl dihydrogen phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41910 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, mono(1-methylethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, mono(1-methylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric acid, 1-methylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isopropyl dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOISOPROPYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H0HVR60ZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of isopropyl dihydrogen phosphate in the metabolism of Kitazin P® in rice plants?

A1: Isopropyl dihydrogen phosphate is identified as a metabolite of Kitazin P® in rice plants, indicating the fungicide undergoes degradation within the plant system. [, ] While not directly identified as the primary metabolite, its presence suggests a breakdown pathway where the parent compound, Kitazin P®, is initially hydrolyzed to O,O-diisopropyl hydrogen phosphorothioate. This intermediate is further metabolized to diisopropyl hydrogen phosphate, isopropyl dihydrogen phosphate, and ultimately, phosphoric acid. [, ]

Q2: Are there analytical methods to specifically identify and quantify isopropyl dihydrogen phosphate in plant tissues?

A3: The research papers primarily utilized thin-layer chromatography and gas-liquid chromatography with flame thermionic or flame photometric detectors to identify and analyze metabolites of Kitazin P®. [, ] While these techniques were instrumental in characterizing the overall metabolic pathway, they did not focus specifically on the quantification of isopropyl dihydrogen phosphate. Further research and potentially more targeted analytical methods would be required for precise quantification of this specific metabolite within plant tissues.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2,2'-Bipyridine]-4-carbonitrile](/img/structure/B167299.png)